REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][C:15]=2[Cl:20])(=[O:13])=[O:12])[CH2:3][CH2:2]1>C(O)C.[Pd]>[ClH:20].[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][CH:15]=2)(=[O:13])=[O:12])[CH2:5][CH2:6]1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
with shaking at an initial pressure of 3.45 bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
until absorption of hydrogen
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1CCN(CC1)CCCNS(=O)(=O)C1=CN=CN1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |